molecular formula C8H13NO2 B060352 3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI) CAS No. 176242-19-6

3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI)

Cat. No. B060352
M. Wt: 155.19 g/mol
InChI Key: RKVWCHREQIFPNG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (1S-trans)-(9CI) is a chemical compound that belongs to the pyrrolizine family. It is a heterocyclic compound with a fused ring system that contains a nitrogen atom. This compound has been the subject of many scientific studies due to its potential therapeutic applications. In

Scientific Research Applications

3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI) has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. Furthermore, studies have shown that this compound has neuroprotective properties and can prevent neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI) is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cell proliferation. It may also act by modulating certain signaling pathways that are involved in cell survival and death.

Biochemical And Physiological Effects

Studies have shown that 3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI) has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Furthermore, it has been found to have antiproliferative effects on cancer cells and can induce apoptosis in these cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI) in lab experiments is its potential therapeutic applications in various fields such as cancer research and neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI). One direction is to further explore its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, efforts should be made to improve its solubility in water to facilitate its administration in vivo. Finally, studies should be conducted to determine the safety and toxicity of this compound in vivo to assess its potential for clinical use.

Synthesis Methods

The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-methoxy, (3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI))-(9CI) involves the reaction of 2,5-dihydrofuran with nitromethane in the presence of a catalyst such as potassium tert-butoxide. The resulting product is then reduced with sodium borohydride to yield the desired compound. This synthesis method has been optimized to achieve high yields and purity.

properties

CAS RN

176242-19-6

Product Name

3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI)

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

RKVWCHREQIFPNG-BQBZGAKWSA-N

Isomeric SMILES

CO[C@H]1CC(=O)N2[C@H]1CCC2

SMILES

COC1CC(=O)N2C1CCC2

Canonical SMILES

COC1CC(=O)N2C1CCC2

synonyms

3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1S-trans)-(9CI)

Origin of Product

United States

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